molecular formula C22H18ClNO B5201408 N-(4-chlorophenyl)-2,2-diphenylcyclopropanecarboxamide CAS No. 5216-72-8

N-(4-chlorophenyl)-2,2-diphenylcyclopropanecarboxamide

Cat. No. B5201408
CAS RN: 5216-72-8
M. Wt: 347.8 g/mol
InChI Key: JQSMHWYVQYEFLS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,2-diphenylcyclopropanecarboxamide, commonly known as CDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. CDC belongs to the class of cyclopropane carboxamides and is known for its unique chemical structure that allows it to interact with biological systems in a specific way.

Scientific Research Applications

CDC has been extensively studied for its potential applications in scientific research. One of the most promising applications of CDC is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. CDC has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of certain cancer cells. CDC has also been used as a tool for studying the structure and function of biological membranes.

Mechanism of Action

CDC acts by binding to specific sites on proteins and altering their activity. It has been shown to interact with several ion channels, including the voltage-gated potassium channel and the nicotinic acetylcholine receptor. CDC has also been shown to interact with biological membranes, where it alters the fluidity and permeability of the membrane.
Biochemical and Physiological Effects
CDC has several biochemical and physiological effects. It has been shown to modulate the activity of ion channels, which can affect the electrical activity of cells. CDC has also been shown to alter the fluidity and permeability of biological membranes, which can affect the transport of molecules across the membrane. CDC has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

CDC has several advantages for lab experiments. It is a small molecule that can easily penetrate biological membranes, making it useful for studying the activity of ion channels and other membrane proteins. CDC is also stable and can be stored for long periods without degradation. However, CDC has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.

Future Directions

CDC has several potential future directions for scientific research. One potential direction is in the development of new drugs for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. CDC has also shown promise in cancer research, and further studies could lead to the development of new cancer therapies. Additionally, CDC could be used as a tool for studying the structure and function of biological membranes, which could lead to a better understanding of membrane proteins and their interactions with other molecules.

Synthesis Methods

The synthesis of CDC involves several steps that require expertise in organic chemistry. The most common method for synthesizing CDC is through the reaction of 4-chlorobenzophenone and cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CDC. Other methods for synthesizing CDC have also been reported, including the reaction of 4-chlorobenzophenone with cyclopropane carboxylic acid in the presence of a catalyst.

properties

IUPAC Name

N-(4-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO/c23-18-11-13-19(14-12-18)24-21(25)20-15-22(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSMHWYVQYEFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385394
Record name N-(4-Chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5216-72-8
Record name N-(4-Chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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